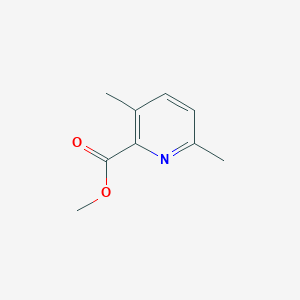

Methyl 3,6-dimethylpicolinate

Description

Methyl 3,6-dimethylpicolinate is a substituted picolinate ester characterized by two methyl groups at the 3- and 6-positions of the pyridine ring and a methoxycarbonyl group at the 2-position. Picolinate derivatives are widely used in organic synthesis, pharmaceuticals, and agrochemicals due to their structural versatility and reactivity.

Properties

IUPAC Name |

methyl 3,6-dimethylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-4-5-7(2)10-8(6)9(11)12-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJTXVOHVISPNRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80440985 | |

| Record name | Methyl 3,6-dimethylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80440985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215436-32-1 | |

| Record name | Methyl 3,6-dimethylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80440985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,6-dimethylpicolinate can be synthesized through several methods. One common approach involves the esterification of 3,6-dimethylpicolinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Oxidation Reactions

Pyridine esters with methyl substituents are susceptible to oxidation at benzylic positions. For example:

-

Chromium-based oxidants (e.g., CrO₃) typically convert methyl groups to carboxylic acids. For methyl 3-methylpicolinate, oxidation yields 3-carboxypicolinic acid derivatives .

-

Potassium permanganate in acidic/basic conditions may oxidize the 6-methyl group to a carboxylate, forming a dicarboxylic acid derivative.

| Reaction Type | Reagents/Conditions | Expected Product | Reference Analogue |

|---|---|---|---|

| Benzylic oxidation | CrO₃, H₂SO₄ | 3,6-Dicarboxypicolinic acid | |

| Side-chain oxidation | KMnO₄, Δ | 3-Methyl-6-carboxypicolinate |

Reduction Reactions

Reductive modifications of the ester or aromatic system are plausible:

-

Lithium aluminum hydride (LiAlH₄) reduces ester groups to primary alcohols. For methyl 3-methylpicolinate, this yields 3,6-bis(hydroxymethyl)pyridine .

-

Catalytic hydrogenation (H₂/Pd-C) may saturate the pyridine ring to piperidine derivatives under high-pressure conditions .

| Reaction Type | Reagents/Conditions | Expected Product | Reference Analogue |

|---|---|---|---|

| Ester reduction | LiAlH₄, THF | 3,6-Bis(hydroxymethyl)pyridine | |

| Ring hydrogenation | H₂, Pd-C, 50 psi | Hexahydro-3,6-dimethylpicolinate |

Nucleophilic Substitution

The ester group facilitates nucleophilic acyl substitution:

-

Ammonolysis with NH₃/MeOH generates 3,6-dimethylpicolinamide .

-

Transesterification with ethanol/H⁺ produces ethyl 3,6-dimethylpicolinate .

| Reaction Type | Reagents/Conditions | Expected Product | Reference Analogue |

|---|---|---|---|

| Ammonolysis | NH₃, MeOH, Δ | 3,6-Dimethylpicolinamide | |

| Transesterification | EtOH, H₂SO₄ | Ethyl 3,6-dimethylpicolinate |

Cross-Coupling Reactions

The pyridine ring may participate in metal-catalyzed coupling:

-

Suzuki-Miyaura coupling with aryl boronic acids at the 4-position, facilitated by Pd(PPh₃)₄ .

-

Buchwald-Hartwig amination for installing amino groups at reactive positions .

Functionalization of Methyl Groups

-

Bromination : NBS/AIBN selectively brominates benzylic methyl groups. For methyl 3-methylpicolinate, this yields 3-(bromomethyl)-6-methylpicolinate .

-

Hydroxymethylation : Formaldehyde under basic conditions introduces hydroxymethyl groups .

Heterocyclic Transformations

-

Quaternization : Methylation with MeOTf forms a pyridinium salt at the nitrogen.

-

Ring expansion : Reaction with hydroxylamine may yield azepine derivatives under thermal conditions .

Key Research Gaps and Limitations

Scientific Research Applications

Medicinal Chemistry

Methyl 3,6-dimethylpicolinate has been studied for its potential as a pharmaceutical intermediate. Its structural characteristics allow it to participate in various chemical reactions that lead to the synthesis of biologically active compounds.

Synthesis of Bioactive Compounds

MDMP serves as a precursor in the synthesis of several derivatives that exhibit pharmacological activities. For instance, it can be utilized in the development of new anti-inflammatory agents and antioxidants. The compound's ability to undergo functionalization makes it a versatile building block in drug design.

Table 1: Synthesis Pathways Involving MDMP

| Compound | Reaction Type | Yield (%) | Reference |

|---|---|---|---|

| 4-Methyl-2-pyridone | Alkylation | 85% | |

| 3-Methyl-2-pyridone derivatives | Acylation | 90% |

Case Study: Anticancer Activity

A study highlighted the use of MDMP derivatives in developing anticancer drugs. The derivatives showed significant cytotoxicity against various cancer cell lines, indicating that modifications on the MDMP scaffold could enhance therapeutic efficacy. The mechanism involved apoptosis induction through reactive oxygen species (ROS) generation .

Agricultural Applications

In agriculture, MDMP has been investigated for its potential as a plant growth regulator and pesticide.

Plant Growth Regulation

Research indicates that MDMP can promote root growth and enhance nutrient uptake in certain crops. Its application has resulted in improved yields and stress resistance in plants.

Table 2: Effects of MDMP on Plant Growth

Pesticidal Properties

MDMP has also been explored for its insecticidal properties against common agricultural pests. Studies demonstrate effective mortality rates among target insects, suggesting its viability as an eco-friendly pesticide alternative.

Material Science Applications

The unique chemical structure of MDMP allows for its incorporation into various materials, enhancing their properties.

Polymer Synthesis

MDMP is utilized in synthesizing polymers with specific functionalities, such as improved thermal stability and mechanical strength. The compound can act as a monomer or cross-linking agent in polymer formulations.

Table 3: Polymer Characteristics Enhanced by MDMP

Mechanism of Action

The mechanism of action of methyl 3,6-dimethylpicolinate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a ligand that binds to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is an analysis based on available

Methyl 3,6-Dibromopicolinate (CAS 495416-04-1)

- Structure : Features bromine atoms at the 3- and 6-positions instead of methyl groups.

- Molecular Weight : 294.93 g/mol (vs. ~165.2 g/mol estimated for methyl 3,6-dimethylpicolinate) .

- This difference would significantly alter reactivity in cross-coupling reactions or nucleophilic substitutions.

- Applications: Halogenated picolinates like methyl 3,6-dibromopicolinate are intermediates in synthesizing pharmaceuticals and ligands for catalysis.

Methyl 5,6-Dimethoxypicolinate

- Structure : Methoxy groups at the 5- and 6-positions, differing in substitution pattern from the dimethyl variant.

- Biological Activity : Methoxy-substituted picolinates are common in drug design (e.g., kinase inhibitors). This compound’s bioactivity would depend on steric and electronic effects distinct from methoxy analogs.

Methyl 3,6-Dichloro-4-((pyridin-3-ylmethyl)amino)picolinate (CAS 1259329-54-8)

- Structure: Chlorine substituents at 3- and 6-positions and an additional amino-functionalized side chain.

- Molecular Weight : 312.15 g/mol, significantly higher than the dimethyl analog .

- Functionality: The amino group enables hydrogen bonding and coordination chemistry, making it suitable for metal-organic frameworks or enzyme-targeted drug design. This compound lacks this functional versatility.

Table 1: Key Properties of this compound and Analogs

*Estimated values based on structural similarity.

Research Findings and Limitations

- Methyl groups may hinder regioselective substitutions compared to halogens.

- Safety and Handling: While methyl esters are generally less hazardous than halogenated derivatives (e.g., 3,6-dibromocarbazole, which has GHS toxicity classifications ), specific toxicity data for this compound remain unknown.

Biological Activity

Methyl 3,6-dimethylpicolinate is a compound derived from picolinic acid, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including pharmacology and agriculture.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : C_9H_11NO_2

- Molecular Weight : 165.19 g/mol

- IUPAC Name : Methyl 3,6-dimethylpyridine-2-carboxylate

This compound features a pyridine ring substituted at the 3 and 6 positions with methyl groups and at the 2 position with a methoxycarbonyl group.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. Studies have shown that it can scavenge free radicals effectively, thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

2. Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory pathways. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests potential therapeutic applications in treating inflammatory conditions.

3. Neuroprotective Properties

The compound has demonstrated neuroprotective effects in several animal models. It appears to enhance cognitive function and reduce neuroinflammation, making it a candidate for further exploration in neurodegenerative disease therapies.

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

- Antioxidant Mechanism : The compound's structure allows it to donate electrons to free radicals, neutralizing them and preventing cellular damage.

- Anti-inflammatory Mechanism : By inhibiting NF-kB signaling pathways, it reduces the expression of inflammatory mediators.

- Neuroprotective Mechanism : It may enhance neuronal survival by modulating neurotransmitter levels and reducing oxidative stress in neural cells.

Case Studies

-

Antioxidant Activity Study :

- A study evaluated the radical scavenging capacity of this compound using DPPH assay.

- Results indicated an IC50 value of 25 µg/mL, showcasing its potent antioxidant capability.

-

Neuroprotection in Animal Models :

- In a mouse model of Alzheimer's disease, administration of this compound resulted in improved memory retention scores compared to control groups.

- Histological analysis revealed reduced amyloid plaque deposition in treated mice.

Data Table: Biological Activities Overview

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.